molecular formula C21H22N4O4 B2896596 1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1286696-71-6

1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No. B2896596
CAS RN: 1286696-71-6
M. Wt: 394.431
InChI Key: KXCVXVWIYQGNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A significant portion of the research involving similar compounds revolves around their synthesis and evaluation for anticancer activities. For instance, Özgeriş et al. (2017) synthesized a series of ureas and sulfamides derived from 1-aminotetralins, testing their anticancer activity against human glioblastoma and prostate cancer cell lines. Their study identified compounds with a variable degree of cytotoxic activity, indicating potential as anticancer agents (Özgeriş et al., 2017).

Structural Studies

Research also extends to the structural analysis of similar compounds, providing insights into their molecular frameworks. For example, Jeon et al. (2015) conducted a study on the crystal structure of azimsulfuron, a sulfonylurea herbicide, highlighting the significance of N—H⋯O hydrogen bonds and weak C—H⋯O interactions in forming a three-dimensional architecture (Jeon et al., 2015).

Hypotensive and Antiarrhythmic Activities

Additionally, Chalina and Chakarova (1998) explored the hypotensive and antiarrhythmic activities of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas, revealing pronounced effects in anesthetized rats, thereby suggesting therapeutic potential in cardiovascular disorders (Chalina & Chakarova, 1998).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-17-9-5-8-16(18(17)28-2)22-20(26)23-21-25-24-19(29-21)15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVXVWIYQGNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea

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